3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound. It is part of a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . This compound has a linear formula of C17H13N5O2S and a molecular weight of 351.389 .
Molecular Structure Analysis
The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which includes this compound, is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This structure allows for specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been synthesized through reactions with hydrazonoyl halides .Scientific Research Applications
Antimicrobial Activity
A study synthesized a series of triazolo[3,4-b][1,3,4]thiadiazoles, closely related to 3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and evaluated their antimicrobial activity. Many of these compounds exhibited significant antibacterial activity against Staphylococcus aureus (Badr & Barwa, 2011).
Anti-Cancer Properties
Some fluorinated triazolo[3,4-b][1,3,4]thiadiazoles were tested for their anticancer activity against various cancerous cell lines. They demonstrated moderate to high antiproliferative potency, with certain compounds showing significant efficacy (Chowrasia et al., 2017).
Antibacterial and Antifungal Activities
The synthesis of certain triazolo[3,4-b][1,3,4]thiadiazoles revealed their potential as antimicrobial agents. These compounds showed marked inhibition of bacterial and fungal growth, nearly equal to the standards used in the study (Reddy et al., 2010).
Antioxidant and Anticancer Activity
A study on triazolo-thiadiazoles, similar in structure to this compound, revealed potent antioxidant properties and dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines (Sunil et al., 2010).
Lack of Antiviral Activity
A study focusing on triazolo[3,4-b][1,3,4]thiadiazole derivatives, including those with an adamantyl moiety, found no significant antiviral effects at subtoxic concentrations in cell culture (Kritsanida et al., 2002).
Protein Tyrosine Phosphatase 1B Inhibitors
Condensed-bicyclic triazolo-thiadiazoles have been identified as effective inhibitors of PTP1B in vitro. The lead compound in this class showed effectiveness against human hepatoma cells and tumor models (Baburajeev et al., 2015).
Future Directions
The future directions for research on 3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. In particular, the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines suggest that they may have significant potential in drug design, discovery, and development .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may interfere with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the presence of a nitro group on the aromatic ring can affect the reactivity of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, which include 3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
It is known that 1,3,4-thiadiazole derivatives have been tested against various bacterial strains and have shown antimicrobial activity .
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme .
Properties
IUPAC Name |
3-benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-8-6-12(7-9-13)15-19-20-14(17-18-16(20)24-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKSCVDGMHUMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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